molecular formula C14H13BrN2O5S B2687026 N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide CAS No. 2361733-78-8

N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No. B2687026
CAS RN: 2361733-78-8
M. Wt: 401.23
InChI Key: CJCAGXRLWLNOHK-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide” is a complex organic compound. It contains several functional groups including a bromo group, a methoxy group, a nitro group, and a sulfonamide group. These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a bromination reaction could introduce the bromo group, and a nitration reaction could introduce the nitro group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, methoxy, nitro, and sulfonamide groups would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would be influenced by its functional groups. For example, the bromo group might make the compound susceptible to nucleophilic substitution reactions, while the nitro group could make it a potential source of nitrite ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if this compound were used as a drug, its mechanism of action might involve interacting with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation hazard. Additionally, the nitro group could potentially make the compound explosive under certain conditions .

Future Directions

The future research directions for this compound could involve studying its reactivity, investigating its potential uses, and developing methods for its safe and efficient synthesis .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O5S/c1-9-7-10(15)3-5-12(9)16-23(20,21)11-4-6-14(22-2)13(8-11)17(18)19/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCAGXRLWLNOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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